molecular formula C26H26O5 B10754038 Osajin 4'-methyl ether

Osajin 4'-methyl ether

Cat. No.: B10754038
M. Wt: 418.5 g/mol
InChI Key: LDARSRVDRQBFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OSAJIN 4’-METHYL ETHER: is a chemical compound known for its unique structural and functional properties. It is a derivative of osajin, a naturally occurring flavonoid found in the fruit of Maclura pomifera (Osage orange). The addition of a methyl group at the 4’ position of the osajin molecule enhances its chemical stability and modifies its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSAJIN 4’-METHYL ETHER typically involves the methylation of osajin. One common method includes the use of methyl iodide (CH₃I) as the methylating agent in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of OSAJIN 4’-METHYL ETHER follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

OSAJIN 4’-METHYL ETHER undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, OSAJIN 4’-METHYL ETHER is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, it has been studied for its potential antioxidant and anti-inflammatory properties. Research indicates that it may play a role in modulating oxidative stress and inflammatory pathways, making it a candidate for further pharmacological studies .

Medicine

In medicine, OSAJIN 4’-METHYL ETHER is being explored for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating conditions related to oxidative stress and inflammation, such as cardiovascular diseases and certain cancers .

Industry

Industrially, it is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals. Its stability and reactivity make it a versatile compound in manufacturing processes .

Mechanism of Action

The mechanism of action of OSAJIN 4’-METHYL ETHER involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by modulating signaling pathways related to oxidative stress and inflammation. For instance, it may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    Osajin: The parent compound, which lacks the methyl group at the 4’ position.

    Isoosajin: A structural isomer with different positioning of functional groups.

    Morin: Another flavonoid with similar antioxidant properties.

Uniqueness

OSAJIN 4’-METHYL ETHER is unique due to the presence of the methyl group at the 4’ position, which enhances its chemical stability and modifies its biological activity. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to similar compounds .

Properties

Molecular Formula

C26H26O5

Molecular Weight

418.5 g/mol

IUPAC Name

5-hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C26H26O5/c1-15(2)6-11-18-22(27)21-23(28)20(16-7-9-17(29-5)10-8-16)14-30-25(21)19-12-13-26(3,4)31-24(18)19/h6-10,12-14,27H,11H2,1-5H3

InChI Key

LDARSRVDRQBFHA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)OC)C=CC(O2)(C)C)C

Origin of Product

United States

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